molecular formula C9H7ClN2S B1603916 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine CAS No. 926921-78-0

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Cat. No. B1603916
CAS RN: 926921-78-0
M. Wt: 210.68 g/mol
InChI Key: HBGUDWOIHDHRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine (5-Cl-TTP) is a heterocyclic compound containing both pyrimidine and thiophene rings. It is a synthetic molecule which has been used in various scientific research applications. 5-Cl-TTP has been studied for its potential to act as a therapeutic agent and has been investigated for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine and its derivatives play a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules and as intermediates for pharmaceutical compounds. The structural analysis and synthetic pathways of related pyrimidine compounds have been extensively studied, demonstrating their significance in the development of novel drug molecules and materials. The synthesis of various pyrimidine derivatives, including those with antimicrobial and anti-inflammatory properties, highlights the compound's utility in medicinal chemistry. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs, showcases the role of similar compounds in pharmaceutical research (Kou & Yang, 2022).

Non-Covalent Interactions and Molecular Recognition

The study of non-covalent interactions in pyrimidine derivatives has provided insights into the molecular recognition processes critical for drug design. These interactions, including hydrogen bonding and van der Waals forces, are fundamental for the biological activity of pharmaceutical compounds. Research on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas has revealed the significance of these interactions in influencing the compound's biological effects (Zhang et al., 2018).

Optoelectronic and Charge Transfer Materials

Pyrimidine derivatives, including this compound, have been explored for their potential in nonlinear optics (NLO) and optoelectronic applications. These materials exhibit promising properties for use in high-tech applications, such as in the development of new optoelectronic devices. The comparison between experimental and theoretical studies on thiopyrimidine derivatives has shown considerable NLO character, suggesting their utility in advanced technological applications (Hussain et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

The synthesis and biological evaluation of thienopyrimidine derivatives have demonstrated their significant antimicrobial and anti-inflammatory potential. These compounds, synthesized through various chemical reactions, including those involving chloromethyl and thiophenyl groups, have shown remarkable activity against fungi, bacteria, and inflammation, highlighting the potential of this compound derivatives in the development of new therapeutic agents (Tolba et al., 2018).

properties

IUPAC Name

5-(chloromethyl)-2-thiophen-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-4-7-5-11-9(12-6-7)8-2-1-3-13-8/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUDWOIHDHRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640436
Record name 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926921-78-0
Record name 5-(Chloromethyl)-2-(2-thienyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926921-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Reactant of Route 3
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-2-(thiophen-2-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.